2-Acetylthiophene-3-carbaldehyde
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Overview
Description
2-Acetylthiophene-3-carbaldehyde is an organosulfur compound with the molecular formula C7H6OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
2-Acetylthiophene-3-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as stannic chloride. This reaction yields 2-acetylthiophene, which can then be further functionalized to obtain this compound .
Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
2-Acetylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-2-carboxylic acid or thiophene-2-acetic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, forming 2-(hydroxyethyl)thiophene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetylthiophene-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-acetylthiophene-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the structure of the derivative and the target molecule .
Comparison with Similar Compounds
2-Acetylthiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:
2-Acetylthiophene: A simpler derivative with similar reactivity but lacking the aldehyde functional group.
Thiophene-2-carboxylic acid: An oxidation product of this compound with different chemical properties and applications.
Thiophene-2-acetic acid: Another oxidation product with unique applications in organic synthesis and material science.
Properties
Molecular Formula |
C7H6O2S |
---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
2-acetylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5(9)7-6(4-8)2-3-10-7/h2-4H,1H3 |
InChI Key |
FCDVANILCMLXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C=O |
Origin of Product |
United States |
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